5,6-Dihydroindolizin-7(8H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydro-5H-indolizin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOCXZBCNIIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528179 | |
| Record name | 5,6-Dihydroindolizin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-10-9 | |
| Record name | 5,6-Dihydroindolizin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,6 Dihydroindolizin 7 8h One and Its Derivatives
Strategies for Indolizinone Core Formation
The construction of the 5,6-Dihydroindolizin-7(8H)-one scaffold is a focal point of synthetic interest due to its presence in various natural products and pharmacologically relevant molecules. beilstein-journals.org Chemists have developed numerous strategies, ranging from classical cyclizations to modern metal-catalyzed reactions, to access this privileged heterocyclic system.
Cyclization Reactions for the Construction of the this compound Skeleton
Cyclization reactions represent a fundamental approach to assembling the bicyclic core of indolizinones. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond in an intramolecular fashion.
A highly efficient, catalyst-free method involves the thermally induced cycloisomerization of readily available tertiary propargylic alcohols. organic-chemistry.org This process, which can be significantly accelerated by microwave irradiation, proceeds through a 5-endo-dig cyclization followed by a 1,2-migration to generate the indolizinone structure. organic-chemistry.org The reaction is typically conducted in polar protic solvents like ethanol (B145695), achieving excellent yields. organic-chemistry.orgnih.gov
Another prominent cyclization strategy is the rhodium(II) acetate-catalyzed intramolecular reaction of pyrrole (B145914) derivatives. researchgate.net For instance, the decomposition of 1-diazo-3-phenyl-4-(pyrrol-1-yl)-butan-2-one using rhodium(II) acetate (B1210297) leads to the formation of 6-phenyl-5,6-dihydroindolizin-7(8H)-one in high yields. researchgate.net The reaction's selectivity between the formation of the indolizinone and a minor indan-3-one byproduct can be influenced by the electronic nature of substituents on the phenyl ring. researchgate.net A p-nitrophenyl substituent, for example, directs the cyclization exclusively to the desired this compound. researchgate.net
Platinum(II)-catalyzed cycloisomerization of pyridinylpropargylic alcohol derivatives also provides access to indolizinone heterocycles through a tandem cyclization/1,2-migration mechanism. acs.org
Table 1: Comparison of Cyclization Methodologies for Indolizinone Synthesis
| Methodology | Starting Materials | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Catalyst-Free Thermal Cycloisomerization | Tertiary Propargylic Alcohols | Ethanol, reflux or microwave (150 °C) | Green chemistry (no metal catalyst), high yields (up to 100%), rapid under microwave. | organic-chemistry.org |
| Rhodium(II)-Catalyzed Intramolecular Cyclization | 1-Diazo-3-aryl-4-(pyrrol-1-yl)-butan-2-ones | Rh₂(OAc)₄, CH₂Cl₂, reflux | High yields (76-89%), substituent-dependent selectivity. | researchgate.net |
| Platinum(II)-Catalyzed Cycloisomerization | Pyridinylpropargylic Alcohol Derivatives | Pt(II) catalyst | Tandem cyclization/1,2-migration, efficient for highly functionalized heterocycles. | acs.org |
Annulation Reactions (e.g., Copper-Catalyzed Annulation of O-Acyl Oximes with Cyclic 1,3-Diones)
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for synthesizing fused heterocyclic systems like indolizinones.
A notable example is the copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones, which has been developed for the synthesis of 7,8-dihydroindolizin-5(6H)-ones, a structural isomer of the target compound. bohrium.comnih.govfigshare.com This reaction's pathway is controlled by the substituent on the 1,3-dione; 2-alkyl substituted diones undergo C-C radical coupling, whereas 2-unsubstituted diones proceed via C-O radical coupling. bohrium.comnih.gov
More directly, rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides provides a route to the indolizinone core. beilstein-journals.org This method involves a sequential vinylic C(sp²)–H activation and C(sp³)–H amination, demonstrating excellent functional-group tolerance. beilstein-journals.org Similarly, an intramolecular annulation of benzamides through Rh(III)-catalyzed C(sp²)–H activation has also been reported for synthesizing indolizinones. beilstein-journals.org
1,3-Dipolar Cycloaddition Approaches for Indolizinone Derivatives
The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered rings and has been applied to the synthesis of the indolizinone framework. wikipedia.orgfrontiersin.org This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, like an alkene or alkyne. wikipedia.orgrsc.org
One strategy begins with a Rh(II)-catalyzed 1,3-dipolar cycloaddition between 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one and methyl acrylate. nih.gov This initial step yields methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, a functionalized indolizinone precursor that can be further elaborated into more complex fused systems. nih.gov For example, this triflate can undergo palladium-mediated C-N coupling with various anilines to produce 6-(arylamino)-substituted indolizinones. nih.gov Subsequent intramolecular Heck cyclization of a 6-(2-bromophenylamino) derivative affords tetracyclic indolizino[6,7-b]indol-5-ones. nih.gov
Radical Cyclization and Cross-Coupling Methods in Indolizinone Synthesis
Radical-based synthetic approaches offer unique advantages for heterocycle construction due to their high efficiency and atom economy. rsc.org Radical cyclization has been employed in the synthesis of the indolizidine core, a reduced form of the indolizinone system. nih.govnih.gov For instance, a microwave-promoted cascade reaction featuring a 5-exo-trig iminyl radical cyclization has been used to construct the indolizidine core of virosinine A. nih.gov Iron-catalyzed cascade radical cyclizations of germanium hydrides with N-arylacrylamides tethered to an alkene have been developed to produce germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones, demonstrating the utility of radical methods for related fused systems. rsc.org
Cross-coupling reactions, particularly those catalyzed by palladium, provide a direct route to functionalized indolizines and indolizinones. A palladium-catalyzed domino process involving aminopalladation, reductive elimination, and a 1,2-shift allows for a one-pot synthesis of polysubstituted indolizinones from tertiary propargylic alcohols. organic-chemistry.org Another advanced method is the palladium-catalyzed relay coupling of aryl halide-tethered alkenes with propargylic pyridines, which forms one C–N and two C–C bonds in a single operation to assemble indolizine-containing bisheterocycles. acs.orgfigshare.com This strategy can be adapted to produce indolizinone-linked bisheterocycles from tertiary propargylic alcohols. figshare.com
Transition Metal-Catalyzed Syntheses (e.g., Gold(I)-Catalyzed, Palladium-Catalyzed, Iron-Catalyzed)
Transition metals play a pivotal role in modern organic synthesis, enabling a wide range of transformations for constructing complex molecules like this compound.
Gold(I)-Catalyzed Synthesis: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. A gold(I)-catalyzed cascade cyclization of a linear ynamide was a key step in the total syntheses of the natural products (-)-rhazinilam and (-)-rhazinicine, constructing the highly substituted indolizinone core. acs.orgelsevierpure.com Another gold-catalyzed cycloisomerization involving an internal pyridine (B92270) N-oxide as an oxidant has been used to synthesize 9-acyloxyindolizinones. nih.gov
Palladium-Catalyzed Synthesis: Palladium catalysis is widely used for indolizinone synthesis. Methods include a domino process starting from tertiary propargylic alcohols, organic-chemistry.org and an intramolecular carbopalladation/cyclization cascade of aryl halides with internal propargylic esters or ethers. acs.org Palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids also provides an efficient route to indolizine (B1195054) structures. rsc.org
Iron-Catalyzed Synthesis: Due to its low cost and low toxicity, iron has emerged as an attractive catalyst. An iron(III)-catalyzed multicomponent reaction of pyridines, diazo compounds, and alkynes has been developed for indolizine synthesis. nih.gov Iron catalysis can also promote radical cyclizations to form related heterocyclic systems, such as indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org Furthermore, iron(III)-catalyzed oxidative rearrangement of cyclopropanone (B1606653) hemiaminals, formed from the addition of indoles to cyclopropanone equivalents, yields pyrroloindolones. nih.gov
Copper-Catalyzed Synthesis: Copper catalysts are effective for the cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines, a process that can be extended to the synthesis of indolizinones via a 1,2-migration. organic-chemistry.org Copper(I)-catalyzed cascade reactions of pyridine ynones with diorgano diselenides have been developed to produce functionalized indolizinones incorporating a selenium atom. acs.orgmdpi.com
Table 2: Overview of Transition Metal-Catalyzed Syntheses of the Indolizinone Core
| Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| Gold(I) | Cascade Cyclization | Linear ynamides | High efficiency for complex, substituted indolizinones; key in natural product synthesis. | acs.orgelsevierpure.com |
| Palladium | Domino Process / Cross-Coupling | Propargylic alcohols / Aryl halides & propargylic pyridines | One-pot synthesis, high bond-forming efficiency, access to bisheterocycles. | organic-chemistry.orgacs.orgfigshare.com |
| Iron(III) | Multicomponent Reaction / Radical Cyclization | Pyridines, diazo compounds, alkynes / Germanium hydrides | Low cost, environmentally benign, good for multicomponent and radical pathways. | rsc.orgnih.gov |
| Copper(I) | Cycloisomerization / Cascade Annulation | Propargylic acetates / Pyridine ynones & diselenides | Mild conditions, functional group incorporation (e.g., selenium). | organic-chemistry.orgacs.org |
| Rhodium | Intramolecular Annulation | Alkyne-tethered hydroxamic esters / Benzamides | Excellent functional-group tolerance via C-H activation. | beilstein-journals.org |
Functionalization and Derivatization Strategies of the this compound Nucleus
Once the this compound core is synthesized, its strategic functionalization allows for the creation of a diverse library of compounds. The inherent reactivity of the scaffold, featuring both a dienamine and a vinylogous amide, provides multiple handles for chemical modification. nih.gov
The electron-rich diene within the six-membered ring is particularly reactive. It can undergo selective hydrogenation using catalysts like Pd/C or Raney Nickel to yield the corresponding piperidine (B6355638) products, leaving the vinylogous amide in the five-membered ring intact. nih.gov The diene also readily participates in intermolecular and intramolecular Diels-Alder cycloadditions, providing access to complex, strained bicyclic and tricyclic systems. nih.gov
Further derivatization can be achieved by targeting the vinylogous amide, though this often requires prior saturation of the diene. For example, after hydrogenation of the diene, the remaining double bond of the vinylogous amide can be subjected to diastereoselective hydrogenation or 1,4-addition reactions. nih.gov
Synthetic routes have also been developed to introduce new fused rings onto the indolizinone skeleton. Starting from methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, various indolo- and furano-fused indolizinones can be prepared. nih.gov The furan-fused systems are constructed by etherification with allyl halides, followed by a thermal Claisen rearrangement and cyclization under Wacker oxidation conditions. nih.gov The indole-fused derivatives are accessible via palladium-catalyzed amination followed by an intramolecular Heck reaction. nih.gov Additionally, tributylphosphine (B147548) has been shown to mediate the acylation of (E)-7-arylidene-6,7-dihydroindolizin-8(5H)-ones at the β-position using acyl chlorides. bohrium.com
Regioselective Electrophilic and Nucleophilic Substitution Reactions
Regioselectivity in substitution reactions is crucial for the specific functionalization of the this compound scaffold. The electronic nature of the bicyclic system, which contains an electron-rich pyrrole ring fused to a lactam, dictates the preferred sites for electrophilic and nucleophilic attack.
Electrophilic Substitution: The pyrrole moiety within the indolizinone core is highly susceptible to electrophilic aromatic substitution. researchgate.net The delocalization of the nitrogen lone pair increases the electron density of the pyrrole ring, making it more nucleophilic than benzene. researchgate.netsaskoer.ca Theoretical calculations and experimental evidence for related heterocyclic systems show that electrophilic attack occurs preferentially at the positions ortho and para to the nitrogen atom. For the this compound system, this corresponds primarily to the C-1 and C-3 positions.
A key example of regioselective electrophilic substitution is the Vilsmeier-Haack formylation. The reaction of 6,7-dihydroindolizin-8(5H)-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group exclusively at the C-3 position of the pyrrole ring. psu.edu This high degree of regioselectivity is attributed to the electronic activation of this position by the ring nitrogen. This C-3 formylated derivative serves as a versatile intermediate for further synthetic transformations. psu.edu Similarly, bromination of the same core has been shown to yield the 8-Bromo-5,6-dihydroindolizine-3-carbaldehyde, indicating substitution can also be directed to the C-3 position. psu.edu
Nucleophilic Substitution: Nucleophilic substitution reactions on the this compound core are less common on the aromatic ring itself unless it is activated by appropriate leaving groups. encyclopedia.pub More typically, nucleophilic attack targets electrophilic centers introduced as substituents or the carbonyl carbon of the lactam ring. encyclopedia.pubksu.edu.satutorchase.com
For instance, derivatives of this compound featuring a leaving group, such as a halogen on an attached phenyl ring, can undergo nucleophilic substitution to introduce diverse functionalities. evitachem.com The general principle involves an electron-rich nucleophile replacing a leaving group on an electrophilic substrate molecule. encyclopedia.pub While direct nucleophilic aromatic substitution on the indolizinone core is challenging, the carbonyl group at the 7-position is an inherent electrophilic site susceptible to attack by nucleophiles, potentially leading to ring-opening or addition products under specific conditions.
Stereoselective Alkylation and Acylation Reactions
Controlling stereochemistry during the synthesis of this compound derivatives is essential for investigating their biological activities, as stereoisomers can have vastly different pharmacological profiles.
Stereoselective Acylation: The acylation of pre-functionalized dihydroindolizinones can proceed with stereocontrol. A notable example is the tributylphosphine (Bu₃P)-mediated acylation of (E)-7-arylidene-6,7-dihydroindolizin-8(5H)-ones with various acyl chlorides. bohrium.com This reaction results in the formation of (7Z)-7-(1,2-diaryl-2-oxoethylidene)-6,7-dihydroindolizin-8(5H)-ones, indicating a specific geometric isomer is produced. bohrium.com The reaction likely proceeds through a ketene (B1206846) intermediate, with the stereochemical outcome influenced by the reagents and the substrate structure.
| Starting Arylidene Compound | Acyl Chloride | Product | Yield (%) |
|---|---|---|---|
| (E)-7-benzylidene-6,7-dihydroindolizin-8(5H)-one | Benzoyl chloride | (7Z)-7-(2-oxo-1,2-diphenylethylidene)-6,7-dihydroindolizin-8(5H)-one | 60 |
| (E)-7-(4-methylbenzylidene)-6,7-dihydroindolizin-8(5H)-one | Benzoyl chloride | (7Z)-7-(2-oxo-2-phenyl-1-(p-tolyl)ethylidene)-6,7-dihydroindolizin-8(5H)-one | 62 |
| (E)-7-(4-chlorobenzylidene)-6,7-dihydroindolizin-8(5H)-one | Benzoyl chloride | (7Z)-7-(1-(4-chlorophenyl)-2-oxo-2-phenylethylidene)-6,7-dihydroindolizin-8(5H)-one | 58 |
| (E)-7-benzylidene-6,7-dihydroindolizin-8(5H)-one | 4-Chlorobenzoyl chloride | (7Z)-7-(2-(4-chlorophenyl)-2-oxo-1-phenylethylidene)-6,7-dihydroindolizin-8(5H)-one | 65 |
Stereoselective Alkylation: The stereoselective alkylation of the dihydroindolizinone framework can be achieved through various modern synthetic methods. One powerful strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. wikipedia.org For example, oxazolidinones can be used as chiral auxiliaries to achieve highly diastereoselective alkylations of enolates. wikipedia.org This general principle can be adapted for the α-alkylation of the lactam portion of the this compound core.
More advanced catalyst-controlled methods have also been developed. A gold(I)-catalyzed domino cycloisomerization/functionalization sequence has been reported for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones, which are structural isomers of the target compound. acs.org This process allows for the smooth formation of diastereoselective C-C bonds under mild conditions. acs.org Similarly, copper-catalyzed asymmetric cyanoalkylation of glycine (B1666218) derivatives showcases a method for achieving stereoselective C(sp³)-H alkylation, a technique with potential applicability to the dihydroindolizinone system. nih.gov
Development of Diverse Analogue Libraries
The creation of diverse analogue libraries of this compound is critical for structure-activity relationship (SAR) studies in drug discovery. Several synthetic strategies have been employed to generate a wide range of derivatives.
One approach involves modifying the core structure through transition metal-catalyzed reactions. Palladium-catalyzed arylation of 6,7-dihydroindolizin-8(5H)-one with various aryl halides has been used to synthesize a library of 3-aryl-8-oxo derivatives. Another powerful method is the copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones, which provides a concise route to 7,8-dihydroindolizin-5(6H)-ones. bohrium.com
The generation of diversity can also be achieved by introducing various substituents onto a pre-formed dihydroindolizinone scaffold. For instance, a library of 1,2,3-triazole-substituted 6,7-dihydroindolizin-8(5H)-one derivatives was synthesized via the reaction of (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones with 1,2,3-triazole in the presence of Selectfluor. researchgate.net This method allows for the introduction of different aryl groups on the exocyclic double bond and the addition of the triazole moiety, creating a two-dimensional library of analogues.
A gold-catalyzed domino reaction has been shown to be effective for creating a library of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones. The success of the cyclization was shown to be independent of the electronic nature of substituents on the aryl group of the starting material, allowing for the synthesis of a range of products with electron-donating and electron-withdrawing groups. acs.org
| Substituent (R) on Aryl Group | Product | Yield (%) |
|---|---|---|
| p-OMe | 3e | 29 |
| p-CF₃ | 3f | 23 |
| p-Br | 3g | 35 |
| m-Me | 3c | 37 |
| m-Cl | 3d | 47 |
These methodologies, from regioselective substitutions to the development of combinatorial libraries, are instrumental in advancing the chemical and pharmacological understanding of the this compound class of compounds.
Mechanistic Investigations of Reactions Involving 5,6 Dihydroindolizin 7 8h One
Elucidation of Reaction Mechanisms via Advanced Experimental Techniques
The elucidation of complex reaction pathways, such as those forming dihydroindolizinone skeletons, relies heavily on sophisticated experimental methods. A key approach involves isotopic labeling studies to trace the path of atoms throughout the reaction. For instance, in a gold-catalyzed synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones, which are structural analogs of the target compound, deuteration experiments were instrumental in confirming the proposed mechanism. acs.org
When the reaction was conducted with deuterated methanol (B129727) (CD₃OD), the deuterium (B1214612) atom was specifically incorporated at the position alpha to the newly introduced methoxy (B1213986) group. acs.org This finding supports a mechanism involving a protodemetalation step, where a proton (or deuteron) from the alcohol cleaves a carbon-gold bond. Further experiments using deuterated N-methylindole led to a partial scrambling and deuteration on the pyrrole (B145914) ring, providing more detailed information about the intermediates and transition states involved in the catalytic cycle. acs.org
These types of isotopic tracer studies, combined with high-resolution mass spectrometry (HRMS) for identifying intermediates and nuclear magnetic resonance (NMR) spectroscopy for structural characterization of all species, are fundamental in building a complete picture of the reaction mechanism.
Identification and Characterization of Key Intermediates (e.g., acyl cations, iminyl radicals, azafulvenium cations)
While the direct involvement of acyl cations and iminyl radicals in the formation of 5,6-dihydroindolizin-7(8H)-one is not established, the mechanisms for forming related heterocyclic cores often feature highly reactive intermediates. In the context of gold-catalyzed cycloisomerization reactions leading to dihydroindolizinone analogs, the mechanism is believed to proceed through several key intermediates. acs.org
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of a pyrrole precursor. This activation facilitates an intramolecular nucleophilic attack from the pyrrole ring onto the activated alkyne, a process known as cycloisomerization. This step leads to the formation of a new carbon-carbon bond and a vinyl-gold species. This intermediate can be considered a stabilized equivalent of an azafulvenium cation, a highly electrophilic species. The subsequent reaction with a nucleophile (like an alcohol or an indole) and a final protodemetalation step yield the functionalized dihydroindolizinone product and regenerate the gold catalyst. acs.org
The proposed mechanistic rationale, supported by deuteration experiments, is outlined below:
Gold(I) π-Activation: The gold catalyst activates the alkyne for nucleophilic attack.
Intramolecular Cyclization: The pyrrole ring attacks the activated alkyne, forming a six-membered ring and a vinyl-gold intermediate.
Nucleophilic Addition: An external nucleophile attacks the intermediate, leading to the formation of a new C-C or C-O bond.
Protodemetalation: A proton source (e.g., alcohol) cleaves the C-Au bond, installing a hydrogen (or deuterium) and regenerating the active catalyst. acs.org
Kinetic and Thermodynamic Considerations in Reaction Pathway Determination
Kinetic and thermodynamic factors are paramount in controlling the efficiency and outcome of chemical reactions. While specific rate constants for reactions involving this compound are not available, studies on analogous syntheses demonstrate how reaction conditions are optimized to favor the desired pathway over side reactions. This optimization is a practical application of kinetic and thermodynamic principles.
Table 1: Effect of Reactant Concentration on the Yield of an Analogous Dihydroindolizin-6(5H)-one
| Entry | Methanol Equivalents | Molarity (mol/L) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | - | 0.1 | 62 | acs.org |
| 2 | 1.5 | 0.1 | 76 | acs.org |
| 3 | - | 0.05 | 76 | acs.org |
| 4 | 1.5 | 0.05 | 70 | acs.org |
This table illustrates how adjusting kinetic parameters like concentration can influence the thermodynamic outcome (yield) of the reaction.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can profoundly influence a reaction's mechanism, rate, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In the synthesis of indolizine (B1195054) and its derivatives, the solvent can alter the reaction pathway, particularly in multicomponent reactions.
Table 2: Influence of Solvent on the Synthesis of an Analogous Dihydroindolizin-6(5H)-one
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1,2-Dichloroethane (DCE) | 60 | 62 | acs.org |
| 2 | Toluene | 60 | <5 | acs.org |
| 3 | Acetonitrile (MeCN) | 60 | <5 | acs.org |
This table shows the dramatic effect of solvent choice on the reaction outcome, with the non-polar, weakly coordinating solvent DCE being optimal for this particular transformation.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dihydroindolizin 7 8h One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of dihydroindolizinone systems in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.
Detailed NMR data has been reported for closely related analogs, such as 5-hydroxy and 7-hydroxy indolizidin-2-one N-(Boc)amino esters, which serve as excellent models for understanding the spectroscopic characteristics of the 5,6-Dihydroindolizin-7(8H)-one core. For instance, in a (6S,7S)-hydroxy indolizidin-2-one derivative, the proton and carbon signals provide a clear map of the bicyclic framework. nih.gov
The ¹H NMR spectrum reveals characteristic chemical shifts for protons adjacent to the nitrogen atom and the carbonyl group. Protons on the six-membered ring typically appear as complex multiplets due to spin-spin coupling. Two-dimensional techniques are crucial for definitive assignments. For example, Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Long-range correlations are mapped using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. researchgate.net The Nuclear Overhauser Effect (nOe) provides through-space information, which is critical for determining the relative stereochemistry, such as the cis-fusion of the two rings. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Hydroxy Indolizidin-2-one Analog nih.gov Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| C=O (C7) | 168.0 | - | - |
| C8a (Ring Fusion) | 63.3 | 3.89-3.86 | m |
| C5 | 64.0 | 4.50-4.44 | m |
| C6 | 58.2 | 4.27 | s |
| C8 | 47.4 | 2.74-2.68 | m |
| -CH₂- | 36.0 | 2.44-2.40 | m |
| -CH₂- | 28.0 | 2.11-2.04 | m |
| -CH₂- | 27.0 | 2.00-1.97 | m |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational properties of molecules. For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration.
The position of the C=O absorption is sensitive to the ring size and local electronic environment. As a six-membered cyclic amide (a lactam), the carbonyl stretch is expected to appear in the region of 1670-1680 cm⁻¹. pg.edu.pl Ring strain significantly influences this frequency; smaller rings increase the frequency, while conjugation or adjacent electron-donating groups can lower it. chemicalforums.commsu.edu For example, the FT-IR spectrum of a 7-hydroxy indolizidin-2-one derivative showed a strong absorption at 1633 cm⁻¹, indicating the presence of the lactam carbonyl group. nih.gov
Other characteristic IR absorptions for the dihydroindolizinone skeleton include:
C-H stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups in the rings are typically observed in the 2850-3000 cm⁻¹ region.
C-N stretching: The C-N bond of the tertiary amine within the ring system gives rise to absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
CH₂ bending: Scissoring and rocking vibrations of the methylene groups appear around 1465 cm⁻¹ and in the 1350-1150 cm⁻¹ range, respectively.
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds like C-C single bonds within the bicyclic frame often produce stronger Raman signals than IR, aiding in the characterization of the carbon skeleton.
Table 2: Key Infrared Absorption Frequencies for the Dihydroindolizinone Core
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Observed in Analog (cm⁻¹) nih.gov |
|---|---|---|---|
| Stretching | N-H (Amine, if present) | 3300 - 3500 | 3360 |
| Stretching | C-H (aliphatic) | 2850 - 3000 | 2983 |
| Stretching | C=O (Lactam) | 1670 - 1680 | 1633 |
| Bending | N-H | 1550 - 1650 | 1518 |
| Stretching | C-N | 1020 - 1250 | 1162 |
High-Resolution Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and for elucidating its structure through fragmentation analysis. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate ions, which are then analyzed.
HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in ESI), allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₁₁NO), the expected exact mass of the protonated molecule is a key confirmation point.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic pathways that reflect the underlying structure. The fragmentation of indolizidine and quinolizidine (B1214090) alkaloids often involves characteristic cleavages of the bicyclic ring system. nih.govnih.govmdpi.com For the dihydroindolizinone core, fragmentation is expected to be directed by the lactam functionality and the tertiary amine. Common fragmentation patterns for even-electron ions generated via ESI typically involve the loss of small neutral molecules. nih.gov
Potential fragmentation pathways for the [M+H]⁺ ion of this compound could include:
Loss of CO: A characteristic fragmentation of cyclic ketones and lactams to form an acylium ion.
Ring Cleavage: Scission of the C-C bonds alpha to the nitrogen atom or the carbonyl group.
Retro-Diels-Alder (RDA) type reactions: Cleavage of the six-membered ring, which is a common pathway in related heterocyclic systems.
The resulting fragment ions provide a fingerprint that helps to confirm the connectivity of the indolizinone skeleton.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophoric system and photophysical properties. The this compound system contains a lactam chromophore.
The UV-Vis absorption spectrum is expected to be characterized by two main types of electronic transitions:
n → π* transition: An electron from a non-bonding orbital (n) on the oxygen or nitrogen atom is promoted to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and occurs at longer wavelengths.
π → π* transition: An electron from a bonding π orbital of the C=O double bond is excited to the corresponding anti-bonding π* orbital. This transition is generally more intense and occurs at shorter wavelengths.
While the unsubstituted dihydroindolizinone core may not be intensely fluorescent, the introduction of substituents can dramatically alter its electronic and emission properties. mdpi.com Many indolizine (B1195054) derivatives are known to be fluorescent, often with absorption in the blue region of the spectrum and emission in the orange-red region, characterized by large Stokes shifts. uclm.es The fluorescence properties are highly sensitive to the electronic nature of substituents and can be influenced by processes like intramolecular charge transfer (ICT). mdpi.com Furthermore, the emission wavelength of substituted indolizines can be tunable with changes in solvent polarity or pH. mdpi.com
Table 3: General Photophysical Properties of Indolizine-Based Chromophores
| Property | Typical Range / Characteristic | Governing Factors |
|---|---|---|
| Absorption Max (λabs) | ~350 - 450 nm | Conjugation, Substituent Effects uclm.es |
| Emission Max (λem) | ~450 - 650 nm | Intramolecular Charge Transfer (ICT), Solvent Polarity mdpi.com |
| Stokes Shift | Often large (>100 nm) | Structural relaxation in the excited state uclm.es |
| Quantum Yield (ΦF) | Variable (low to high) | Structural rigidity, nature of substituents acs.org |
X-ray Crystallography for Solid-State Structural Confirmation and Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the three-dimensional conformation and packing in the crystal lattice.
For indolizidinone systems, X-ray analysis has been used to confirm the absolute and relative stereochemistry. acs.org Studies on analogous structures reveal key conformational features:
Ring Conformation: The six-membered ring typically adopts a stable chair conformation, while the five-membered ring often exists in an envelope or twisted conformation. ias.ac.in
Ring Fusion: The fusion between the five- and six-membered rings is generally cis.
Amide Bond Planarity: The lactam (amide) bond within the ring system often exhibits some degree of non-planarity, a feature that can be precisely quantified by the relevant torsion angles. This deviation from planarity is a key structural parameter. ias.ac.in
Crystallographic data for a fluorinated indolizidinone derivative, for example, allowed for the definitive assignment of the (R) absolute configuration at a newly created stereocenter. acs.org Such analyses are crucial for validating stereoselective synthetic methods and for understanding structure-activity relationships. The crystal packing is determined by intermolecular forces such as hydrogen bonding (if suitable functional groups are present) and van der Waals interactions.
Computational and Theoretical Studies on 5,6 Dihydroindolizin 7 8h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the most stable three-dimensional structure (geometry optimization) of molecules. For indolizine (B1195054) systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, have been employed to determine stability and structural parameters. researchgate.net Such studies reveal that the indolizine core is a stable aromatic system. researchgate.net DFT calculations on related heterocyclic compounds have demonstrated good agreement between calculated geometries and those determined by experimental methods like X-ray crystallography. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov
For a molecule like 5,6-Dihydroindolizin-7(8H)-one, the HOMO-LUMO gap would indicate its tendency to undergo electronic transitions, which are responsible for the absorption of light in the UV-visible spectrum. schrodinger.com The energy of this gap can be correlated with the lowest energy electronic excitation possible. schrodinger.com DFT calculations on the parent indolizine system have been used to calculate this gap and other reactivity descriptors. researchgate.net Studies on related indole (B1671886) derivatives have shown that HOMO-LUMO levels can be linearly correlated with properties like redox potentials. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for an Indolizine System (Note: This table is illustrative of typical DFT results for the indolizine class; specific values for this compound are not available in the cited literature.)
| Parameter | Symbol | Typical Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 | Energy of the outermost electron; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Energy of the lowest available electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.49 | Indicates chemical reactivity and stability. irjweb.com |
| Chemical Hardness | η | 2.25 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | 4.06 | Measures the power of an atom or group to attract electrons. |
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution across a molecule's surface. deeporigin.comlibretexts.org It is an invaluable tool for predicting how molecules will interact and where chemical reactions are likely to occur. deeporigin.com The map is color-coded to represent different electrostatic potential values: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. deeporigin.comlibretexts.org
For this compound, an MEP map would likely show a significant region of negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. The aromatic portion of the molecule would display varied potentials, guiding regioselectivity in substitution reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wikipedia.orgfaccts.de It is particularly useful for studying charge delocalization and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org The analysis quantifies the interaction energy between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). materialsciencejournal.org
In the context of this compound, NBO analysis would elucidate the delocalization of π-electrons across the fused ring system. Strong interactions between the nitrogen lone pair and the π* antibonding orbitals of the adjacent carbon-carbon bonds would confirm the aromatic character and stability of the indolizine core. These delocalization effects represent departures from an idealized, localized Lewis structure. wikipedia.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules, which is crucial for understanding their interactions with other molecules, such as biological receptors or solvent molecules. mdpi.com While specific MD studies on this compound were not found, molecular docking and modeling studies on other indolizine derivatives have been performed to understand their binding modes with protein active sites. nih.govscilit.com An MD simulation would reveal the accessible conformations of the partially saturated piperidine (B6355638) ring and how intermolecular forces, like hydrogen bonding involving the carbonyl group, influence its dynamic behavior in different environments.
Mechanistic Predictions and Validation through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are frequently used to predict and validate the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies that govern reaction rates. nih.govacs.org Theoretical studies have been successfully applied to understand the cycloaddition reactions of the indolizine ring system, confirming reaction mechanisms and predicting regioselectivity. nih.gov For instance, calculations on the reaction of 6-nitroindolizine with aminoacetylenes indicated that zwitterionic intermediates are formed, with the subsequent ring closure being the rate-determining step. acs.org Similar methods could be applied to predict the outcomes of reactions involving this compound, such as substitutions, additions, or condensations. Recent work has also used theoretical calculations to elucidate unconventional "non-vinylidene" pathways in the formation of iron(II)-indolizinone complexes. rsc.org
Quantitative Structure-Property Relationships (QSPR) in Indolizinone Chemistry
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. While specific QSPR models for the indolizinone class are not detailed in the available literature, related 3D-QSAR studies on indole derivatives have been used to understand the structural requirements for binding to biological targets like Pim-1 kinase. researchgate.net A QSPR model for indolizinone derivatives could predict properties such as solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors. These models are valuable in the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.
Structure Activity/property Relationships Sar/spr in 5,6 Dihydroindolizin 7 8h One Analogues Academic Focus
Influence of Substituent Effects on Reactivity and Chemical Properties
The indolizine (B1195054) nucleus is an electron-rich heterocyclic system. The introduction of substituents can either enhance or diminish this electron density, which in turn affects its susceptibility to electrophilic or nucleophilic attack.
Electronic Effects : Electron-donating groups (EDGs), such as alkyl, alkoxy (e.g., -OCH3), or amino (-NH2) groups, increase the electron density of the bicyclic ring system. This generally enhances the reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2), cyano (-CN), or carbonyl groups, decrease the ring's electron density. This deactivation makes the core less reactive towards electrophiles but can activate certain positions for nucleophilic substitution.
Steric Effects : The size and position of substituents can introduce steric hindrance, which may block or slow down reactions at nearby sites. Bulky groups can influence the conformation of the molecule and its ability to interact with other reactants or catalysts. For instance, substitution at positions adjacent to the carbonyl group (C6 or C8) can sterically hinder reactions involving the ketone functionality.
Table 1: Conceptual Influence of Substituents on Properties of the 5,6-Dihydroindolizin-7(8H)-one Ring
| Substituent Type | Position on Ring | Effect on Electron Density | Predicted Impact on Reactivity |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH3) | Pyrrole (B145914) or Pyridine (B92270) moiety | Increases | Enhances reactivity towards electrophiles |
| Electron-Withdrawing Group (e.g., -CN) | Pyrrole or Pyridine moiety | Decreases | Reduces reactivity towards electrophiles; may enable nucleophilic attack |
| Bulky Alkyl Group | C6 or C8 | Minimal electronic effect | Sterically hinders reactions at the C7-carbonyl group |
Investigations of Molecular Interactions with Defined Biological Targets (Mechanistic Studies, not Clinical)
The structural versatility of this compound analogues makes them attractive candidates for interacting with various biological macromolecules. Mechanistic studies at the molecular level are essential to understand the specific interactions that underpin their biological activity.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. nih.govnih.gov Many DHFR inhibitors are heterocyclic compounds that act as structural analogues of the enzyme's natural substrate, dihydrofolate, binding competitively to the active site. wikipedia.org While numerous nitrogen-containing heterocyclic moieties have been developed as DHFR inhibitors, specific mechanistic studies detailing the inhibition of DHFR by this compound analogues are not prominent in available research. orscience.ruresearchgate.net However, the general mechanism involves the inhibitor occupying the active site, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby disrupting DNA synthesis. nih.govnih.gov
Alpha-Glucosidase: This enzyme is a key target for managing type 2 diabetes as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. mdpi.commdpi.com Studies on related indolo[1,2-b]isoquinoline derivatives have shown potent inhibitory activity against α-glucosidase. nih.gov Mechanistic investigations revealed that these compounds act as reversible, mixed-type inhibitors. nih.gov This indicates they can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with catalysis. nih.gov The structure-activity relationship for these related compounds highlighted the importance of substituents on the aromatic rings. For example, the position and nature of hydroxyl and methoxy (B1213986) groups significantly influenced the inhibitory potency. nih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Indolo[1,2-b]isoquinoline Analogues
| Compound | Substituents | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 9 | 2-OH, 3-OCH3 | 10.23 ± 0.21 | Mixed |
| 11 | 2,3-diOH | 3.44 ± 0.36 | Mixed |
| 13 | 2-OCH3, 3-OH | 11.41 ± 0.16 | Mixed |
| 18 | 9-OH | 4.89 ± 0.11 | Mixed |
| 19 | 10-OH | 6.78 ± 0.12 | Mixed |
| Acarbose (Control) | - | 640.57 ± 1.13 | - |
Data sourced from a study on indolo[1,2-b]isoquinoline derivatives, which are structurally related to the indolizine core. nih.gov
G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of nucleic acids, such as telomeres and gene promoter regions. mdpi.com They are considered important targets in anticancer drug design. nih.govnih.gov A study on 3,8a-disubstituted indolizinones demonstrated their ability to selectively recognize parallel G-quadruplex DNA structures, such as the one formed in the c-myc promoter. nih.gov
The interaction is driven by the planar aromatic core of the indolizinone stacking on the terminal G-tetrad of the quadruplex, a common binding mode for G4 ligands. nih.gov The nature of the substituents at the 3- and 8a-positions was found to be critical for this recognition.
Substituent Effects on G4 Recognition : Research showed that having a large aromatic substituent, such as a naphthyl group, at the 3-position and a pyridin-2-yl group at the 8a-position resulted in effective targeting of the c-myc G-quadruplex. nih.gov The pyridyl group, in particular, can participate in hydrogen bonding or electrostatic interactions with the phosphate (B84403) backbone or loop regions of the G4 structure, enhancing binding affinity and selectivity. The combination of a large, flat surface for π-π stacking and specific groups for groove or loop interactions is a key strategy in designing G4-selective ligands. nih.govnih.gov
Table 3: Influence of Substituents on Indolizinone Analogues for G-quadruplex Recognition
| Position | Substituent Type | Role in G-quadruplex Binding |
|---|---|---|
| 3 | Large, planar aromatic group (e.g., Naphthyl) | Promotes π-π stacking interactions with the terminal G-tetrad. nih.gov |
| 8a | N-heterocyclic group (e.g., Pyridin-2-yl) | May engage in hydrogen bonding or electrostatic interactions with G4 grooves or loops, enhancing affinity and selectivity. nih.gov |
The ability of this compound analogues to bind to specific protein receptors can modulate cellular signaling pathways. Molecular docking and binding assays are used to elucidate these interactions.
For instance, studies on related indolizine analogues have identified them as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. ijper.orgmdpi.com Molecular modeling studies indicated that these compounds bind within the hydrophobic channel of the COX-2 active site. mdpi.com The cis configuration of the indolizine core was suggested to adopt a stable conformation similar to the known inhibitor Indomethacin. ijper.org Key interactions often involve hydrophobic contacts with residues in the active site. mdpi.com The SAR studies revealed that specific substitutions, such as a cyano group on a benzoyl moiety attached to the indolizine core, significantly enhance inhibitory potency. ijper.orgmdpi.com
While not indolizinones, studies on indolin-2-one derivatives have shown their potential as selective ligands for dopamine (B1211576) receptors. nih.gov For example, an indolin-2-one derivative with a 4-(4-hydroxybenzyl)-piperazinyl)butyl side chain showed high affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov This demonstrates how the core scaffold, when appropriately functionalized with side chains capable of specific hydrogen bonding and hydrophobic interactions, can be tailored for high-affinity receptor binding.
Table 4: COX-2 Inhibitory Activity of Selected Indolizine Analogues
| Compound | Key Substituent | IC50 (µM) |
|---|---|---|
| 2a | Nitrile group on phenyl ring | 6.56 |
| 2c | - | 6.94 |
| Indomethacin (Control) | - | 6.8 |
| Celecoxib (Control) | - | 0.05 |
Data sourced from a study on ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates. ijper.org
Chemoinformatics and In Silico Approaches to SAR/SPR Analysis and Molecular Design
Chemoinformatics and computational modeling are indispensable tools for rationalizing SAR/SPR and designing new this compound analogues. nih.gov These methods allow for the prediction of properties and biological activities, thereby prioritizing synthetic efforts. ej-chem.orgsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. semanticscholar.org For indolizinone analogues, 2D and 3D-QSAR models can be developed to predict their enzyme inhibitory or receptor binding affinity. rsc.orgnih.gov These models use molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to identify the key structural features that positively or negatively contribute to activity. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target macromolecule. nih.gov For indolizinone analogues, docking studies have been used to visualize binding modes within enzyme active sites like COX-2, identifying crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. ijper.orgmdpi.com This provides a structural basis for observed SAR and guides the design of new derivatives with improved binding.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse scaffolds but similar functional properties.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This early-stage filtering helps eliminate compounds with poor pharmacokinetic profiles or potential toxicity, saving time and resources. nih.gov
Applications of 5,6 Dihydroindolizin 7 8h One and Its Derivatives in Advanced Chemistry and Materials Science
Role as Versatile Synthetic Scaffolds for Complex Molecule Synthesis (e.g., Natural Products, Alkaloids)
The 5,6-Dihydroindolizin-7(8H)-one core and its closely related isomers serve as pivotal intermediates in the total synthesis of various natural products, particularly alkaloids. The inherent reactivity of this scaffold allows for diverse chemical modifications, making it an attractive starting point for constructing more complex molecular architectures.
A notable example is the total synthesis of the novel 5,6,7,8-tetrahydroindolizine (B83744) alkaloids, polygonatines A and B. The synthesis commences with the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one, an isomer of the title compound. This intermediate then undergoes formylation at the C-3 position, followed by reduction to yield polygonatine A. Subsequent acetylation and displacement of the acetate (B1210297) with ethanol (B145695) affords polygonatine B, potentially through an azafulvenium cation intermediate dntb.gov.ua. This synthetic route underscores the utility of the dihydroindolizinone core in accessing unique alkaloid structures.
Furthermore, the broader indolizidine framework, of which this compound is a part, is a common motif in a wide array of biologically active natural products. For instance, polyhydroxyindolizidines, such as the 7-hydroxylentiginosine derivative and a structural analog of castanospermine, have been synthesized from 5,6-dihydro-2H-pyran-2-one, highlighting the versatility of related heterocyclic precursors in generating alkaloid diversity nih.gov. The synthesis of these complex molecules often involves intricate stereochemical control, and the rigid bicyclic structure of the indolizidinone core can provide a valuable handle for directing subsequent transformations.
The development of novel synthetic methodologies continues to expand the utility of this scaffold. For example, a gold-catalyzed domino cycloisomerization/functionalization sequence has been developed for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones chemsynthesis.com. This method allows for the efficient creation of new carbon-carbon and carbon-oxygen bonds, providing access to a diverse range of functionalized indolizinone derivatives that can serve as key intermediates for the synthesis of other natural and biologically active molecules chemsynthesis.com.
Applications in Materials Science (e.g., Organic Fluorescent Molecules and Advanced Optoelectronic Systems)
Derivatives of the dihydroindolizine scaffold have shown significant promise in the field of materials science, particularly in the development of organic fluorescent molecules and advanced optoelectronic systems. The electronic properties of the indolizine (B1195054) core, which can be finely tuned through chemical modification, make it an attractive chromophore for various applications.
Recent research has focused on the development of color-tunable indolizine-based fluorophores. Starting from a pyrrole (B145914) ring, a straightforward synthetic scheme has been developed to produce a new fluorescent indolizine-based scaffold nih.gov. In this system, the introduction of an N,N-dimethylamino group at the C-3 position of the indolizine ring acts as an electron donor, inducing a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process nih.gov. By further introducing various electron-withdrawing groups, such as acetyl and aldehyde, at the C-7 position of the indolizine, the emission wavelength can be tuned across the visible spectrum, from blue to orange (462–580 nm) nih.gov. This tunability is a highly desirable feature for the design of new fluorescent materials for a range of applications.
The photophysical properties of dihydroindolizines bearing a substituted benzo[i]phenanthridine as a fluorescing moiety have also been investigated dntb.gov.uascilit.com. These compounds exhibit photochromism, and their colored zwitterionic forms can be detected by flash-photolysis measurements dntb.gov.uascilit.com. The fluorescence spectra and quantum yields of these molecules can be modulated by changing the substituents on the base part, leading to noticeable shifts in the emission spectra dntb.gov.ua.
The ICT effect in these indolizine fluorophores has also been harnessed to design and develop novel fluorescent pH sensors. These sensors show potential for applications in fluorescence bioimaging and other sensing technologies where monitoring pH changes is crucial nih.gov. The development of such sensors based on the dihydroindolizine scaffold highlights the potential of these compounds in the creation of advanced chemical sensors.
Utility in Catalysis and Development of Chemical Probes
While the this compound scaffold has demonstrated significant utility in synthetic chemistry and materials science, its application in the fields of catalysis and the development of chemical probes is less documented in publicly available research. Extensive searches for the use of this specific compound or its direct derivatives as organocatalysts, ligands for metal-catalyzed reactions, or as the core structure for targeted chemical probes have yielded limited specific examples.
The development of fluorescent pH sensors from a structurally related 5,6-dihydroindolizine-7-carboxylate scaffold, as discussed in the previous section, represents a notable exception and points towards the potential of this class of compounds in the broader area of chemical sensing nih.gov. However, dedicated studies focusing on the design and application of this compound derivatives specifically as catalysts for organic transformations or as probes for specific biological targets appear to be a nascent or underexplored area of research.
Potential in Agrochemical Development (Focus on Mechanism of Action, not Toxicology)
The indolizine core structure has been identified as a promising scaffold in the development of new agrochemicals, particularly herbicides. Research in this area has not only demonstrated the biological activity of certain indolizine derivatives but has also elucidated their specific mechanisms of action at the molecular level.
A significant finding is the herbicidal activity of 6,7-disubstituted indolizine-5,8-diones. These compounds have been shown to induce rapid desiccation and bleaching in plants. Their mechanism of action has been identified as the mediation of redox processes within Photosystem I (PSI) of the photosynthetic electron transport chain nih.gov. In isolated chloroplasts, these indolizine-5,8-diones initiate a rapid uptake of oxygen in PSI, indicating that they act as redox mediators, diverting electrons from the normal photosynthetic pathway and leading to the production of reactive oxygen species that cause cellular damage nih.gov. This specific mode of action distinguishes them from many commercial herbicides and presents a potential avenue for developing new weed management tools.
While the direct agrochemical potential of this compound itself has not been extensively reported, the demonstrated efficacy of the closely related indolizine-5,8-diones highlights the potential of this chemical class. The dihydroindolizinone core could serve as a synthetic precursor for the generation of a library of diverse indolizine derivatives to be screened for various agrochemical activities, including herbicidal, fungicidal, or insecticidal properties. Further investigation into the structure-activity relationships of these compounds could lead to the development of novel and effective crop protection agents with unique mechanisms of action.
Future Directions and Emerging Research Avenues in 5,6 Dihydroindolizin 7 8h One Chemistry
Development of Novel and Sustainable Synthetic Routes and Methodologies
Future synthetic research concerning 5,6-Dihydroindolizin-7(8H)-one is expected to pivot towards greener and more efficient methodologies, moving beyond traditional multi-step, high-temperature syntheses. The development of novel synthetic strategies is paramount for accessing this scaffold and its derivatives in an environmentally and economically sustainable manner.
Key emerging approaches include:
Biocatalysis: The use of enzymes to catalyze the formation of the indolizine (B1195054) core offers a highly sustainable alternative to conventional chemical catalysts. For instance, lipases from Candida antarctica (CAL-A and CAL-B) have been successfully employed in the one-pot synthesis of other indolizine derivatives. nih.govnih.gov These enzymes can operate in aqueous media under mild conditions, offering high selectivity and reducing the need for hazardous organic solvents. nih.govnih.gov Future work will likely focus on identifying or engineering enzymes specifically for the asymmetric synthesis of chiral this compound derivatives.
Photocatalysis: Visible-light-mediated synthesis is a rapidly growing field in organic chemistry. researchgate.net Research has shown that indolizine synthesis can be achieved at room temperature using visible light, sometimes even without an external photocatalyst, where the product itself may mediate its own formation. researchgate.netnih.govscispace.com Exploring photocatalytic pathways, including those using radical cascade cyclizations, could provide highly efficient and selective routes to the this compound core under exceptionally mild conditions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has become an effective tool for accelerating organic reactions, significantly reducing reaction times from hours to minutes and often improving yields. tandfonline.com This technology has been applied to the synthesis of various indolizine derivatives and indolizinones, offering a pathway for rapid library generation and optimization of reaction conditions. tandfonline.comorganic-chemistry.org
Transition-Metal-Free Reactions: While transition metals are powerful catalysts, concerns about their cost, toxicity, and contamination of final products are driving research towards metal-free alternatives. organic-chemistry.org Methodologies using organic oxidants like TEMPO or catalyst-free, thermally induced cycloisomerizations are being developed for indolizine synthesis and represent a promising avenue for the clean synthesis of this compound. organic-chemistry.orgorganic-chemistry.org
| Methodology | Key Advantages | Future Research Focus for this compound |
|---|---|---|
| Biocatalysis | Environmentally benign (aqueous media), high chemo-, regio-, and stereoselectivity. nih.gov | Screening for novel enzymes, enzyme engineering for specific substrate scope, asymmetric synthesis. |
| Photocatalysis | Mild reaction conditions (room temp), use of sustainable energy source (light), potential for novel reaction pathways. nih.gov | Development of external photocatalyst-free methods, exploration of radical-mediated cyclizations. researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Drastic reduction in reaction times, improved yields, high efficiency. tandfonline.com | Optimization of existing routes, rapid synthesis of derivative libraries for screening. |
| Transition-Metal-Free Synthesis | Reduced cost and toxicity, simplified purification, environmentally friendly. organic-chemistry.org | Development of organocatalytic or thermally-induced cyclization strategies. organic-chemistry.org |
Exploration of Uncharted Reactivity Patterns and Unprecedented Transformations
The unique electronic and structural features of this compound—a fused bicyclic system containing a π-excessive pyrrole-like ring, a non-aromatic pyridine (B92270) ring, and a ketone functionality—suggest a rich and largely unexplored reactivity profile.
Future research is anticipated to investigate:
Cycloaddition Reactions: The parent indolizine scaffold is well-known to participate in [8π+2π] cycloaddition reactions to form cyclazine systems. mdpi.comnih.govresearchgate.net The partially saturated nature of this compound alters the electronic structure, potentially inhibiting this pathway or enabling alternative cycloaddition modes (e.g., Diels-Alder reactions where the dihydropyridine (B1217469) ring acts as a diene). A thorough investigation into its behavior with various dienophiles and dipolarophiles is warranted.
C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular editing. The this compound core possesses several distinct C-H bonds (on the pyrrole-like ring, and alpha to the nitrogen and carbonyl group) that could be selectively functionalized. Future efforts will likely employ modern catalytic methods (e.g., palladium-catalyzed processes) to introduce new substituents, enabling rapid diversification of the core structure and access to complex polycyclic systems. acs.org
Carbonyl Group Chemistry: The ketone at the C-7 position is a key functional handle for a wide array of classical and modern organic transformations. Research will likely explore its conversion into other functional groups (alcohols, amines, alkenes) and its use in condensation reactions (e.g., aldol, Knoevenagel) to build more complex molecular architectures.
Dearomatization and Rearrangement Reactions: Investigating dearomative cyclization reactions, similar to those used to access other indolizinone systems, could provide novel entry points to densely functionalized scaffolds. rsc.org Furthermore, exploring potential skeletal rearrangements under thermal or photochemical conditions could lead to unprecedented molecular frameworks.
Advancement of Mechanistic Elucidation Techniques for Complex Systems
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational techniques will be essential to unraveling the intricate pathways involved in the synthesis and reactivity of this compound.
Future research will benefit from:
In-situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time observation of reactants, intermediates, and products under actual reaction conditions. mt.comresearchgate.netspectroscopyonline.comacs.org Applying these methods can provide invaluable kinetic data and help identify transient or unstable intermediates that are missed by traditional offline analysis. spectroscopyonline.com Mass spectrometry is also a powerful tool for in-situ monitoring, capable of detecting reaction intermediates in real time. acs.org
Advanced Spectroscopic and Spectrometric Methods: A combination of spectroscopic techniques can provide a comprehensive picture of a reaction. perkinelmer.comrsc.org For example, Electron Spin Resonance (ESR) can be used to detect radical intermediates in photocatalytic reactions, while advanced 2D NMR techniques can confirm the structures of complex products and intermediates.
Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms. researchgate.netnih.gov Future studies will undoubtedly employ DFT to map potential energy surfaces, calculate activation barriers, and rationalize observed regioselectivity and stereoselectivity in reactions involving this compound. researchgate.net This computational insight can guide experimental design and lead to the discovery of new reaction pathways. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indolizinone Research and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the pace of discovery. nih.govresearchgate.net For the this compound system, these computational tools offer several exciting future directions.
Predictive Modeling: ML models, such as random forest and deep neural networks, can be trained on existing chemical data to predict the physical, chemical, and biological properties of novel this compound derivatives. nih.govrepec.orgresearchgate.netnih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising characteristics for a given application.
De Novo Molecular Design: Generative AI models can design entirely new indolizinone structures with desired property profiles. By learning from the underlying patterns in known chemical structures and their properties, these models can propose novel, synthetically accessible molecules optimized for specific functions.
Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze the this compound scaffold and propose novel and efficient synthetic pathways. This can help chemists overcome synthetic challenges and identify more sustainable or cost-effective routes to target molecules.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by analyzing experimental data and identifying complex relationships that may not be obvious to human researchers. This can lead to higher yields, better selectivity, and more robust chemical processes.
| AI/ML Application | Objective | Potential Impact on Indolizinone Research |
|---|---|---|
| Predictive Modeling | Forecast properties (e.g., solubility, reactivity, biological activity) of new derivatives. | Reduces time and cost of experimental screening by prioritizing high-potential candidates. |
| De Novo Design | Generate novel molecular structures with optimized properties. | Accelerates the discovery of new functional molecules beyond intuitive human design. |
| Retrosynthesis Planning | Propose efficient and novel synthetic routes to target compounds. | Overcomes synthetic bottlenecks and suggests more sustainable manufacturing processes. |
| Reaction Optimization | Identify optimal reaction conditions for yield and selectivity. | Improves the efficiency and robustness of chemical syntheses. |
Discovery of New Non-Medical Applications and Functional Materials
While much of the interest in N-heterocycles is driven by their medicinal applications, there is a significant and growing opportunity to explore compounds like this compound for applications in materials science. tandfonline.com The conjugated π-system of the related indolizine core imparts interesting electronic and photophysical properties.
Future research should focus on:
Organic Electronics: Polycyclic aromatic compounds containing indole (B1671886) and indolizine moieties are being investigated as new materials for organic electronics. chemrxiv.org Specifically, they have shown promise in Organic Field-Effect Transistors (OFETs) due to their tunable electronic structures and good stability. acs.orgchemrxiv.org Derivatives of this compound could be explored as building blocks for novel organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), or components in photovoltaic devices.
Fluorescent Probes and Sensors: Indolizine derivatives are known for their fluorescent properties, with applications as fluorescent dyes. acs.orgrsc.org The this compound scaffold could be functionalized to create novel fluorophores. Future work could involve designing derivatives that exhibit sensitivity to specific analytes (e.g., metal ions, pH) or environmental conditions, leading to the development of new chemical sensors.
Ligands for Catalysis: The nitrogen atom and potential for introducing other donor atoms onto the this compound framework make it a candidate for development as a ligand in transition-metal catalysis. Chiral derivatives could be particularly valuable for asymmetric catalysis.
Functional Polymers: The carbonyl group and other potential functionalization sites provide handles for incorporating the this compound unit into polymer backbones or as pendant groups. This could lead to new materials with unique thermal, optical, or electronic properties.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 5,6-Dihydroindolizin-7(8H)-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of this heterocyclic compound can be optimized using dehydrogenation protocols. For example, sodium hydride (NaH) in dimethyl sulfoxide (DMSO) effectively dehydrogenates similar dihydro-pyridopyrimidinones, particularly when aryl substituents are present . A second approach using sodium selenite (Na₂SeO₃) in DMSO offers broader applicability for alkyl- or aryl-substituted derivatives. To improve yields, systematically vary catalyst concentrations (e.g., 0.5–2.0 equivalents), monitor temperature gradients (80–120°C), and employ inert atmospheres to minimize side reactions. Reaction progress can be tracked via TLC or HPLC-MS to identify optimal termination points.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, with attention to proton environments in the fused indolizine ring (e.g., deshielded protons at C5/C6). Infrared (IR) spectroscopy can confirm carbonyl stretches (~1700 cm⁻¹) and NH/OH groups if present. Mass spectrometry (HRMS) validates molecular weight (e.g., 189.25 g/mol as per empirical data) . For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, focusing on λ_max values predicted via computational models (e.g., TD-DFT).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?
- Methodological Answer : Discrepancies often arise from incomplete solvation models or neglected transition states in simulations. Address this by:
- Running density functional theory (DFT) calculations with explicit solvent models (e.g., COSMO-RS) to account for solvent effects.
- Comparing experimental reaction kinetics (e.g., via stopped-flow spectroscopy) with microkinetic models derived from computational data .
- Validating intermediates using in-situ techniques like FTIR or Raman spectroscopy during reactions.
Q. What methodological frameworks are recommended for studying the compound’s interactions in complex systems (e.g., biological or catalytic environments)?
- Methodological Answer : Adopt a multiscale modeling approach:
- Theoretical Framework : Link hypotheses to existing conceptual frameworks, such as frontier molecular orbital theory for reactivity predictions or QSAR models for biological activity .
- Experimental Design : Use factorial designs to isolate variables (e.g., substituent effects, pH, temperature) . For catalytic studies, employ Langmuir-Hinshelwood kinetics to model surface interactions.
- Data Integration : Combine ab initio calculations (e.g., Gaussian) with experimental adsorption data (e.g., BET surface area, XPS) to refine interaction mechanisms .
Q. How should researchers design factorial experiments to investigate substituent effects on the compound’s stability and reactivity?
- Methodological Answer : A 2³ factorial design is optimal for evaluating three factors (e.g., substituent electronegativity, steric bulk, solvent polarity):
- Independent Variables : Vary substituents (e.g., electron-withdrawing vs. donating groups) and solvent systems (polar aprotic vs. protic).
- Response Variables : Measure degradation rates (via accelerated stability testing) and activation energies (via DSC or Arrhenius plots).
- Statistical Analysis : Use ANOVA to identify significant interactions and response surface methodology (RSM) to optimize conditions .
Q. What strategies are effective for interpreting conflicting data in thermal stability studies of this compound derivatives?
- Methodological Answer : Conflicting thermogravimetric (TGA) or differential scanning calorimetry (DSC) data may stem from polymorphic variations or impurities. Mitigate this by:
- Replicating experiments under controlled humidity and crystallization conditions.
- Cross-validating with computational stability predictions (e.g., lattice energy calculations via Materials Studio).
- Applying multivariate analysis (e.g., PCA) to decouple overlapping thermal events .
Theoretical and Methodological Considerations
Q. How can researchers integrate survey data with digital trace data to study the compound’s environmental impact or biological interactions?
- Methodological Answer : Combine:
- Survey Data : Polls on occupational exposure limits or ecotoxicity endpoints.
- Digital Trace Data : Machine-learning-driven analysis of spectroscopic databases or environmental monitoring datasets.
- Ethical Frameworks : Ensure informed consent for data linkage and anonymize sensitive metadata .
Q. What advanced computational tools are recommended for simulating the compound’s behavior in multiphase systems?
- Methodological Answer : Use COMSOL Multiphysics for fluid dynamics simulations in catalytic reactors or AI-driven platforms (e.g., Schrödinger’s Materials Science Suite) to predict adsorption/desorption kinetics on nanomaterials. Validate with experimental surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
